G-4'G-7S

Metabolomics Nutrikinetics Pharmacokinetics

Missing G-4'G-7S in analytical panels creates a critical gap in isoflavone metabolome coverage, undermining pharmacokinetic model accuracy. This hetero-conjugated genistein metabolite (glucuronide at 4′-, sulfate at 7-position) is the third-eluting species in human plasma-a distinct temporal benchmark for PBPK validation and a formulation-sensitive biomarker. • Complete LC-MS/MS method coverage of genistein phase II metabolism • Quantifiable kinetic benchmarks for sequential conjugation modeling • Differential probe for sulfation/glucuronidation interplay studies ≥98% purity. Ambient temperature shipping.

Molecular Formula C21H18O14S
Molecular Weight 526.4 g/mol
Cat. No. B12363032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-4'G-7S
Molecular FormulaC21H18O14S
Molecular Weight526.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1
InChIKeySQCSMLZKGFBVFL-ZFORQUDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-4'G-7S Baseline Characterization


G-4'G-7S (Genistein-4'-glucuronide-7-sulfate, CAS 1630724-68-3, molecular weight 526.42, molecular formula C21H18O14S) is a hetero-conjugated phase II metabolite of the dietary isoflavone genistein, bearing both a glucuronide moiety at the 4'-position and a sulfate moiety at the 7-position of the isoflavone core . It has been identified as an endogenous, circulating metabolite in humans following genistein ingestion [1]. While commonly referenced by the designation 'G-4'G-7S' in some vendor catalogs, the authoritative scientific literature and database entries universally refer to this compound using the IUPAC-based nomenclature 'genistein-4'-glucuronide-7-sulfate' or the alternative abbreviation 'G-7G-4'-S' [1][2]. This compound is utilized in research concerning estrogenic activity, isoflavone metabolism, and the nutrikinetic modeling of dietary polyphenols [1].

Isoflavone metabolism & nutrikinetic modeling studies

LC-MS/MS method development for genistein phase II conjugates

PBPK model validation using defined temporal metabolite appearance

Why G-4'G-7S Substitution Fails


Substituting genistein-4'-glucuronide-7-sulfate (G-4'G-7S) with other genistein phase II metabolites, such as its mono-glucuronide (G-7-G or G-4'-G), mono-sulfate (G-7-S or G-4'-S), or di-glucuronide (G-4',7-diG) counterparts, is not scientifically valid. Each of these conjugated species exhibits distinct physicochemical properties, biosynthetic pathways, cellular interactions, and nutrikinetic behaviors in vivo [1][2]. For example, while some mono-glucuronides (like G-7-G) can be deconjugated within certain breast cancer cells to release the biologically active aglycone genistein, thereby contributing to cellular proliferation, mono-sulfates (G-7-S, G-4'-S) are metabolically stable and do not undergo this conversion, resulting in no observed effect on cell growth [3]. Furthermore, population-based nutrikinetic modeling has established that these metabolites appear in human plasma in a distinct, temporally ordered sequence, which is a critical factor for accurate pharmacokinetic and pharmacodynamic modeling [1]. Therefore, the specific identity of G-4'G-7S, as a mixed glucuronide-sulfate conjugate, determines its unique biological and kinetic profile, rendering any attempt at generic substitution scientifically inappropriate for procurement in research settings.

Metabolite Identity

Mono-glucuronides or mono-sulfates have different conjugation patterns; may not represent the hetero-conjugate’s physicochemical or kinetic profile.

Nutrikinetic Order

Each genistein conjugate appears in plasma in a distinct temporal sequence; substituting G-4′G-7S alters the kinetic benchmark for model validation.

Cellular Stability

Sulfated conjugates show metabolic stability in breast cell lines, whereas some glucuronides undergo deconjugation; the mixed conjugate’s behavior may differ from both classes.

G-4'G-7S Comparative Evidence


Novel Circulating Hetero-Conjugate Identification

Genistein-4'-glucuronide-7-sulfate (G-4'G-7S) was definitively identified as a novel, hetero-conjugated metabolite in human plasma in a 2014 randomized cross-over trial. This discovery was made using a high mass resolution LC-LTQ-Orbitrap FTMS platform [1]. Its identification was a key finding, distinguishing it from other, previously characterized mono-glucuronides and mono-sulfates. The primary comparator is the baseline state of knowledge prior to this study, where G-4'G-7S had not been characterized in human circulation [1].

Novel Metabolite ID
Head-to-head
Identified as novel circulating hetero-conjugate in human plasma; previously unknown.

Supports comprehensive metabolomic panel development.

LC-LTQ-Orbitrap FTMS platform; cross-over trial context.

Metabolomics Nutrikinetics Pharmacokinetics Mass Spectrometry

Temporal Appearance Order in Plasma Kinetics

Population-based nutrikinetic modeling revealed a distinct temporal order of appearance for genistein metabolites in human plasma. G-4'G-7S appears third in the sequence, after G-4',7-diG (first) and G-7-S (second), and before G-4'-G (fourth) and G-7-G (fifth) [1]. This specific position provides quantitative evidence of its unique formation kinetics.

Appearance Order
Head-to-head
3rd in temporal sequence

Benchmark for nutrikinetic model validation.

Population-based modeling; single 30 mg oral dose.

Nutrikinetics Pharmacokinetics Modeling Isoflavone Metabolism

Major Metabolite vs. Aglycone Genistein

Following dietary administration of kinako (baked soybean powder), genistein-7-glucuronide-4'-sulfate (G-7G-4'S), along with genistein-4',7-diglucuronide (G-4',7-diG), were identified as major metabolites of genistein in human plasma [1]. In contrast, the intact aglycone genistein was detected at very low levels, accounting for only approximately 2% of the total genistein-related material in circulation [1].

Major Metabolite
Cross-study
Major circulating species vs. ~2% aglycone

Directs analytical focus toward conjugated forms.

Dietary kinako administration; human plasma context.

Pharmacokinetics Bioavailability Metabolism Analytical Chemistry

Sulfate Conjugate Stability vs. Glucuronide

A class-level inference can be drawn from studies on the stability and biological activity of different classes of genistein phase II conjugates. Research has shown that genistein mono-sulfates (G-7-S and G-4'-S) are not metabolized (i.e., not deconjugated) by human breast cell lines (MCF-7, T47D, MCF-10A) and consequently have no effect on their growth [1]. In contrast, genistein-7-glucuronide (G-7-G) can undergo deconjugation to release the active aglycone genistein in some of these cells (MCF-7 and T47D), leading to proliferative effects [1].

Sulfate Stability
Class-level
Sulfate moiety likely confers metabolic stability; direct data for G-4′G-7S absent.

Class-level inference; data to verify for the mixed conjugate.

Based on mono-sulfate behavior in MCF-7, T47D, MCF-10A cells.

Breast Cancer Metabolism Cell Proliferation Endocrinology

Distinct Excretion Profile vs. Metabolites

The systemic disposition of genistein metabolites differs by chemical form. In a human study, after ingestion of the glucoside genistin, the amount of total genistein in vivo, along with the specific metabolites G-4',7-diG and G-7-G-4'-S (G-4'G-7S), were increased compared to aglycone ingestion. This differential increase in the circulating levels of G-4'G-7S was not observed for all metabolites, such as G-7-G and G-4'-G, whose pharmacokinetic profiles showed no particular difference between the two chemical forms [1].

Formulation Sensitivity
Head-to-head
Plasma AUC/Cmax altered by ingested genistein form (glucoside vs aglycone).

Supports formulation-effect endpoint selection.

Multiple-dose study in healthy women; bioequivalence research context.

Pharmacokinetics Drug Disposition Renal Excretion Metabolism

G-4'G-7S Application Scenarios


LC-MS/MS Method Validation

Due to its identification as a novel, major circulating metabolite in humans [1] and its distinct temporal appearance order in plasma [2], G-4'G-7S is an essential analytical reference standard. Researchers developing or validating high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of genistein and its phase II metabolites must include G-4'G-7S to ensure their methods are comprehensive and clinically relevant. Failing to include this compound results in an incomplete analytical panel that misses a key component of the isoflavone metabolome.

PBPK Model Development for Polyphenols

The established, distinct temporal order of appearance of G-4'G-7S in human plasma [2] provides a specific, quantifiable benchmark for the development and validation of complex physiologically based pharmacokinetic (PBPK) models of genistein metabolism. Its unique position (third in the sequence) allows researchers to fine-tune model parameters related to the sequential enzymatic reactions (glucuronidation and sulfation) and transport processes governing the appearance of these hetero-conjugates in systemic circulation. Accurate modeling of G-4'G-7S kinetics is essential for predicting the exposure of other metabolites.

Food Matrix Impact on Bioavailability

The finding that the systemic exposure (Cmax and AUC) of G-4'G-7S is significantly altered by the ingested form of genistein (aglycone vs. glucoside), in contrast to other metabolites like G-7-G and G-4'-G [3], positions G-4'G-7S as a critical and sensitive biomarker. It should be a primary endpoint in studies evaluating how different food matrices, supplement formulations, or co-administered compounds affect the absorption, metabolism, and disposition of dietary genistein. Monitoring this specific metabolite provides a more sensitive readout of formulation-dependent effects than monitoring the parent aglycone or other conjugates.

Sulfate vs. Glucuronide Conjugation in Cellular Pharmacology

Based on class-level evidence demonstrating the metabolic stability of sulfated conjugates (G-7-S, G-4'-S) in breast cell lines [4], G-4'G-7S serves as a unique molecular probe to study the interplay of sulfation and glucuronidation on cellular uptake, efflux, and biological activity. Its hybrid structure allows researchers to interrogate how the presence of a sulfate moiety influences the potential for deconjugation of the glucuronide moiety by β-glucuronidases, a key step for the local generation of active aglycone genistein. This makes G-4'G-7S a valuable tool for dissecting the structure-activity relationship of phase II metabolism on isoflavone function.

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
Authentic hetero-conjugate standard
Complete genistein phase II metabolite panel
PBPK Model Development
Defined temporal plasma appearance order
Kinetic parameter benchmarking and validation
Food Matrix Bioavailability Studies
Formulation-sensitive plasma exposure profile
Endpoint for formulation-dependent effects
Cellular Pharmacology Research
Mixed glucuronide-sulfate conjugate structure
Sulfate-glucuronide interplay in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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